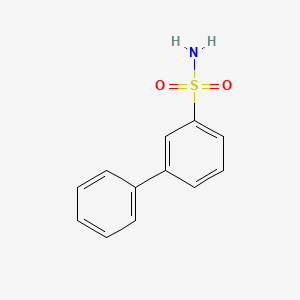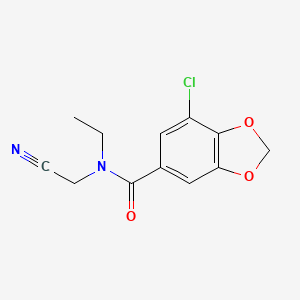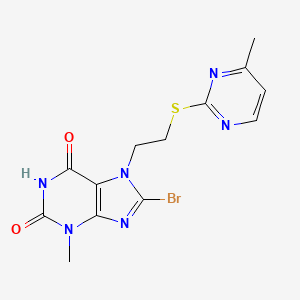![molecular formula C26H22N8O6S2 B2507896 3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide CAS No. 327086-88-4](/img/structure/B2507896.png)
3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide is a complex organic molecule that likely contains a cyclopropane core with various substituents. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, and while the specific synthesis of the compound is not detailed in the provided papers, similar compounds are synthesized through methods such as azeotropic condensation. For example, diimide-dicarboxylic acids in the first paper were synthesized using azeotropic condensation of diphthalic anhydride and aminobenzoic acid . This suggests that the synthesis of the compound may also involve condensation reactions and the use of similar reagents and catalysts.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography. The second paper discusses the crystal structure of a related compound, trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid, which shows triclinic symmetry and specific unit cell dimensions . Although the exact structure of the compound is not provided, it is likely to have a three-dimensional conformation influenced by its cyclopropane core and the spatial arrangement of its substituents.
Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups and molecular structure. The papers do not provide specific reactions for the compound , but the presence of carboxamide and sulfamoyl groups suggests that it may participate in reactions typical for these functionalities, such as nucleophilic substitution or hydrogen bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers and small organic molecules can be quite diverse. The first paper describes the properties of poly(amide-imide)s, such as solubility in various solvents, thermal stability, and mechanical strength . The second paper provides insights into the inclusion complex formation and the impact of hydrogen bonding on the structure . While these properties are not directly applicable to the compound , they highlight the importance of molecular structure in determining properties such as solubility, stability, and reactivity.
Wissenschaftliche Forschungsanwendungen
Novel Polyimide Materials
Research into novel polyimides derived from aromatic diamine monomers, such as those incorporating pyridine and related structures, has resulted in materials with outstanding properties. These include good solubility in strong polar solvents, excellent thermal stability, and favorable mechanical properties (Guan et al., 2014). These materials can form flexible, tough, and transparent films, suggesting applications in electronics, aerospace, and other high-performance fields.
Antimicrobial Activity
Compounds with pyrimidine structures have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. This indicates a potential application of similar chemical compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
High-Performance Polymers
The incorporation of pyridine and cyclohexane groups into diamine monomers for the synthesis of polyimides has been shown to enhance the solubility and transparency of the resulting polymer films. These materials also exhibit excellent thermal and mechanical properties, indicating their suitability for use in optoelectronic devices (Yao et al., 2018).
Eigenschaften
IUPAC Name |
3-methylidene-1-N,2-N-bis[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclopropane-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N8O6S2/c1-16-21(23(35)31-17-4-8-19(9-5-17)41(37,38)33-25-27-12-2-13-28-25)22(16)24(36)32-18-6-10-20(11-7-18)42(39,40)34-26-29-14-3-15-30-26/h2-15,21-22H,1H2,(H,31,35)(H,32,36)(H,27,28,33)(H,29,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGNBGZFRILNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N8O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

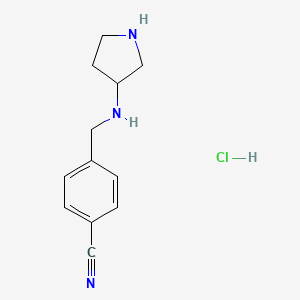
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)
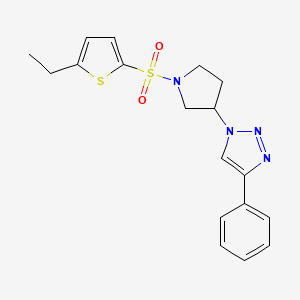
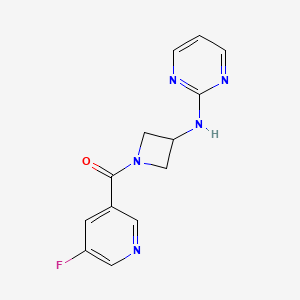
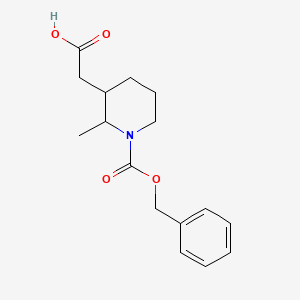
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2507823.png)
